molecular formula C6H9ClO B13416598 2,3-Dimethylbut-3-enoyl chloride CAS No. 54980-06-2

2,3-Dimethylbut-3-enoyl chloride

Cat. No.: B13416598
CAS No.: 54980-06-2
M. Wt: 132.59 g/mol
InChI Key: SPKHIBLKXZDWBY-UHFFFAOYSA-N
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Description

2,3-Dimethylbut-3-enoyl chloride is an organic compound with the molecular formula C6H9ClO It is a derivative of butenoyl chloride, where two methyl groups are attached to the second and third carbon atoms of the butenoyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylbut-3-enoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2,3-dimethylbut-3-enoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbut-3-enoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

    Hydrogen Peroxide (H2O2): Used for oxidation reactions.

Major Products Formed

The major products formed from reactions with this compound depend on the type of reaction and the reagents used. For example:

Scientific Research Applications

2,3-Dimethylbut-3-enoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethylbut-3-enoyl chloride involves its reactivity as an acyl chloride. The compound can undergo nucleophilic acyl substitution, where the chloride ion is replaced by a nucleophile. This reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the chloride ion and form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylbut-3-enoyl chloride is unique due to its acyl chloride functional group, which imparts distinct reactivity compared to similar compounds. This functional group allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,3-dimethylbut-3-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-4(2)5(3)6(7)8/h5H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKHIBLKXZDWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510591
Record name 2,3-Dimethylbut-3-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54980-06-2
Record name 2,3-Dimethylbut-3-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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